molecular formula C25H18N2O6S2 B4188046 6-oxo-N,N'-diphenyl-6H-benzo[c]chromene-3,8-disulfonamide

6-oxo-N,N'-diphenyl-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No. B4188046
M. Wt: 506.6 g/mol
InChI Key: SPYGRCMZVHGHFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 6H-benzo[c]chromenes, has been reported . A metal-free approach has been developed, which involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The key step in the formation of the ring is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The key reaction involves a highly regioselective intermolecular Diels–Alder cycloaddition . The mechanism of this reaction, investigated by DFT calculations, was confirmed to be concerted through a slightly asynchronous transition state .

Future Directions

The synthesis of 6H-benzo[c]chromenes and similar compounds is an active area of research . Future directions could include the development of more efficient synthesis methods, the exploration of different substituents, and the investigation of the properties and potential applications of these compounds.

properties

IUPAC Name

6-oxo-3-N,8-N-diphenylbenzo[c]chromene-3,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O6S2/c28-25-23-15-19(34(29,30)26-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)33-25)35(31,32)27-18-9-5-2-6-10-18/h1-16,26-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYGRCMZVHGHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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